2-(3-methylphenoxy)-N'-[(E)-(3-nitrophenyl)methylidene]acetohydrazide
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Overview
Description
2-(3-methylphenoxy)-N’-[(E)-(3-nitrophenyl)methylidene]acetohydrazide is an organic compound that belongs to the class of hydrazides This compound is characterized by the presence of a hydrazide functional group (-CONHNH2) attached to an acetohydrazide moiety, which is further substituted with a 3-methylphenoxy group and a 3-nitrophenylmethylidene group
Preparation Methods
The synthesis of 2-(3-methylphenoxy)-N’-[(E)-(3-nitrophenyl)methylidene]acetohydrazide typically involves a multi-step process. One common synthetic route includes the following steps:
Preparation of 3-methylphenoxyacetic acid: This can be achieved by reacting 3-methylphenol with chloroacetic acid in the presence of a base such as sodium hydroxide.
Formation of 3-methylphenoxyacetohydrazide: The 3-methylphenoxyacetic acid is then converted to its corresponding hydrazide by reacting with hydrazine hydrate.
Condensation with 3-nitrobenzaldehyde: The final step involves the condensation of 3-methylphenoxyacetohydrazide with 3-nitrobenzaldehyde under acidic or basic conditions to yield 2-(3-methylphenoxy)-N’-[(E)-(3-nitrophenyl)methylidene]acetohydrazide.
Chemical Reactions Analysis
2-(3-methylphenoxy)-N’-[(E)-(3-nitrophenyl)methylidene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction of the nitro group to an amino group can be achieved using reducing agents like sodium borohydride or catalytic hydrogenation.
Substitution: The phenoxy and nitrophenyl groups can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents such as ethanol or dichloromethane, and controlled temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-(3-methylphenoxy)-N’-[(E)-(3-nitrophenyl)methylidene]acetohydrazide has several scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex organic molecules. It can also serve as a ligand in coordination chemistry.
Biology: The compound’s hydrazide moiety makes it a potential candidate for the development of enzyme inhibitors or as a probe for studying enzyme activity.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-(3-methylphenoxy)-N’-[(E)-(3-nitrophenyl)methylidene]acetohydrazide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The hydrazide group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The nitrophenyl group may also contribute to the compound’s biological activity by participating in redox reactions or by interacting with cellular receptors.
Comparison with Similar Compounds
2-(3-methylphenoxy)-N’-[(E)-(3-nitrophenyl)methylidene]acetohydrazide can be compared with other similar compounds, such as:
2-(3-methylphenoxy)acetohydrazide: Lacks the nitrophenylmethylidene group, which may result in different biological activities and chemical reactivity.
N’-[(E)-(3-nitrophenyl)methylidene]acetohydrazide: Lacks the 3-methylphenoxy group, which may affect its solubility and interaction with biological targets.
2-(4-methylphenoxy)-N’-[(E)-(3-nitrophenyl)methylidene]acetohydrazide: The position of the methyl group on the phenoxy ring is different, which can influence the compound’s steric and electronic properties.
The uniqueness of 2-(3-methylphenoxy)-N’-[(E)-(3-nitrophenyl)methylidene]acetohydrazide lies in its specific combination of functional groups, which can impart distinct chemical and biological properties.
Properties
Molecular Formula |
C16H15N3O4 |
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Molecular Weight |
313.31 g/mol |
IUPAC Name |
2-(3-methylphenoxy)-N-[(E)-(3-nitrophenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C16H15N3O4/c1-12-4-2-7-15(8-12)23-11-16(20)18-17-10-13-5-3-6-14(9-13)19(21)22/h2-10H,11H2,1H3,(H,18,20)/b17-10+ |
InChI Key |
ZOCOMNRSWQSSKQ-LICLKQGHSA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)OCC(=O)N/N=C/C2=CC(=CC=C2)[N+](=O)[O-] |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)NN=CC2=CC(=CC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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